![molecular formula C16H20BrN B2962941 2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline CAS No. 65101-51-1](/img/structure/B2962941.png)
2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structure, line-angle structure, or 3D structure.
Synthesis Analysis
This involves the study of how the compound can be synthesized from its constituent elements or from other compounds. It includes the study of the reaction conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be studied using various spectroscopic methods like NMR, IR, UV-Vis, etc.Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds. It includes the study of the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on synthesizing and characterizing various brominated and aniline-containing compounds, including the study of heterocyclic compounds through methods such as UV–vis, FTIR, 1H NMR, ESI-MS spectra, elemental analysis, and X-ray crystallography. For instance, the synthesis of heterocyclic compounds like 2-(p-bromophenyl)-5-(2-pyridyl)-1,3,4-oxadiazole and its conversion to triazole derivatives in aniline solution highlights the complex chemical behaviors and potential applications of these molecules in developing novel chemical entities (Jingmei Jiang et al., 2014).
Regioselective Reactions
The regiospecific bromination of tricyclic compounds, such as tricyclo[4.3.1.12,5]undecane, yielding exclusively bromo derivatives, demonstrates the precision achievable in chemical modifications, crucial for developing specific molecular structures for various applications (InamotoYoshiaki et al., 1978).
Crystal Structure Analysis
Detailed crystal structure analyses of bromo- and aniline-substituted compounds provide insights into the molecular arrangements and interactions, essential for understanding the material properties and guiding the synthesis of materials with desired physical and chemical properties (C. Ojala et al., 2001).
Electrocyclic Reactions
Studies on the photocyclization reactions of brominated compounds have shed light on the pathways and products of light-induced chemical transformations, valuable for designing photoresponsive materials (C. W. Shoppee et al., 1975).
Synthesis of Strained Hydrocarbons
The synthesis of strained hydrocarbons from brominated precursors has been explored, highlighting the reactivity and potential application of these compounds in materials science and polymer chemistry (R. Pincock et al., 1972).
Safety And Hazards
This involves the study of the potential hazards associated with the handling and disposal of the compound. It includes the study of the compound’s toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves predicting or suggesting future areas of study or applications of the compound based on its properties and reactivity.
Eigenschaften
IUPAC Name |
5-(1-adamantyl)-2-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN/c17-14-2-1-13(6-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAKFYDYOLAOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

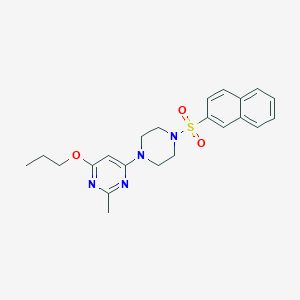

![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2962861.png)
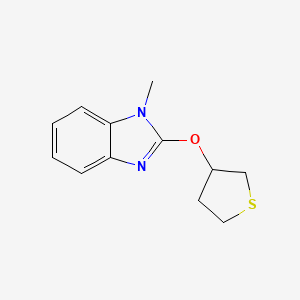
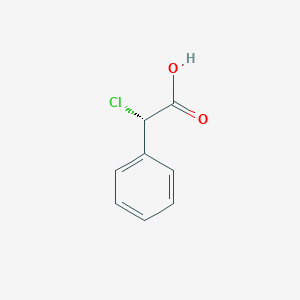
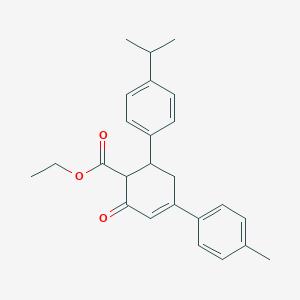
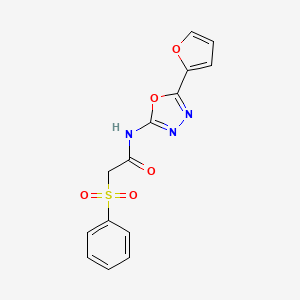
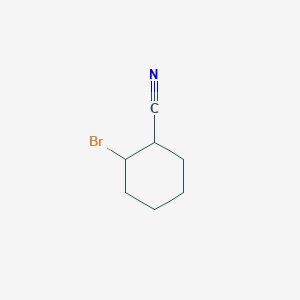
![5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2962873.png)
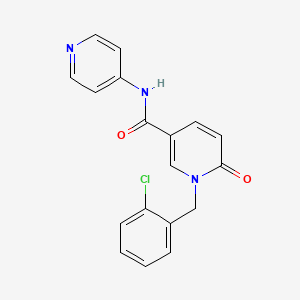
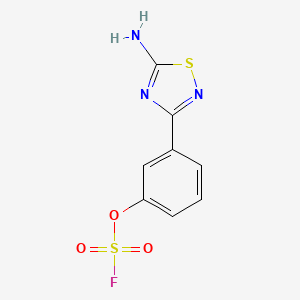
![Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate](/img/structure/B2962879.png)
![8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962881.png)
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2962882.png)